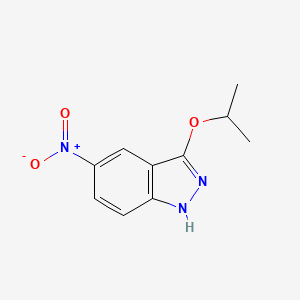

3-Isopropoxy-5-nitro-1H-indazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11N3O3 |

|---|---|

Molecular Weight |

221.21 g/mol |

IUPAC Name |

5-nitro-3-propan-2-yloxy-1H-indazole |

InChI |

InChI=1S/C10H11N3O3/c1-6(2)16-10-8-5-7(13(14)15)3-4-9(8)11-12-10/h3-6H,1-2H3,(H,11,12) |

InChI Key |

WNOSEOFMALPYLU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=NNC2=C1C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

The Indazole Heterocycle: a Foundational Scaffold in Organic Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, serves as a critical scaffold in organic chemistry. nih.govwikipedia.org This aromatic structure can exist in different tautomeric forms, with 1H-indazole and 2H-indazole being the most common. nih.gov The 1H-indazole tautomer is generally the more thermodynamically stable form. nih.gov The presence of two nitrogen atoms within the five-membered ring imparts unique electronic characteristics and reactivity to the indazole nucleus. caribjscitech.com

The indazole structure is considered a bioisostere of indole (B1671886), meaning it can often substitute for indole in biologically active molecules while maintaining or enhancing desired properties. nih.gov This characteristic has made indazoles a focal point in the design and synthesis of new therapeutic agents. caribjscitech.compnrjournal.com The versatility of the indazole scaffold allows for the introduction of a wide array of substituents at various positions, enabling the systematic modification of its physicochemical and biological properties. nih.govpnrjournal.com

Strategic Importance of Substituted Indazole Derivatives in Synthetic Methodologies

The strategic placement of substituents on the indazole core is a key aspect of modern synthetic organic chemistry. nih.govpnrjournal.com The nature and position of these functional groups dictate the molecule's reactivity, selectivity, and ultimately, its utility in the construction of more complex chemical entities. nih.gov For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the electron density of the ring system, influencing its susceptibility to electrophilic or nucleophilic attack. nih.gov

Numerous synthetic strategies have been developed to access a diverse range of substituted indazoles. These methods include classical cyclization reactions as well as modern cross-coupling techniques, which allow for the precise installation of various functional groups. organic-chemistry.orgnih.gov The ability to selectively functionalize the N-1 or N-2 positions of the indazole ring is particularly important, as the biological activity of N-substituted indazoles can differ significantly between regioisomers. nih.gov The development of regioselective N-alkylation and N-arylation protocols is therefore a significant area of research. nih.govacs.org

The strategic importance of substituted indazoles is underscored by their frequent appearance as key intermediates in the synthesis of pharmacologically active compounds and advanced materials. caribjscitech.comaustinpublishinggroup.com Their ability to participate in a variety of chemical transformations makes them valuable synthons for the construction of intricate molecular architectures. austinpublishinggroup.com

Scope and Research Significance of 3 Isopropoxy 5 Nitro 1h Indazole in Academic Inquiry

Foundational Indazole Core Construction Strategies

The synthesis of the indazole core is a well-established yet continually evolving field of organic chemistry. A variety of strategies have been developed to construct this bicyclic heteroaromatic system, each with its own advantages and limitations.

Cyclization Reactions in Indazole Synthesis

Intramolecular cyclization reactions are a cornerstone of indazole synthesis. A classic and enduring method involves the diazotization of 2-amino-5-nitrotoluene, followed by cyclization to form 5-nitroindazole (B105863). orgsyn.org This transformation is typically carried out in glacial acetic acid with sodium nitrite (B80452). orgsyn.org Another approach involves the cyclization of picrylhydrazones to yield indazole derivatives, a method that has been systematically studied to optimize reaction conditions and understand the underlying mechanism. rsc.org Furthermore, the SnCl2-mediated cyclization of 2-nitrobenzylamines provides a mild and efficient route to 2-aryl-2H-indazoles, accommodating a range of electron-donating and -withdrawing substituents. thieme-connect.com An electrochemical approach has also been developed, featuring a radical Csp2–H/N–H cyclization of arylhydrazones to produce 1H-indazoles. rsc.org

Annulation Approaches for Indazole Scaffold Assembly

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are powerful tools for constructing the indazole scaffold. The [3+2] cycloaddition of diazo compounds with arynes, generated in situ from o-(trimethylsilyl)aryl triflates, offers a direct and efficient pathway to a wide array of substituted indazoles under mild conditions. organic-chemistry.org Similarly, N-tosylhydrazones can react with arynes in a [3+2] annulation to afford 3-substituted indazoles. organic-chemistry.org Rhodium(III)-promoted annulation of pyridazinones or phthalazinones with allenes has also been described as an effective method for constructing indazole motifs that possess a quaternary carbon. nih.gov

Catalyst-Mediated Indazole Synthesis (e.g., Transition Metal, Acid/Base, Organocatalysis)

Catalysis plays a pivotal role in modern indazole synthesis, offering enhanced efficiency, selectivity, and functional group tolerance. benthamdirect.comresearchgate.net

Transition Metal Catalysis: Transition metals, particularly palladium and copper, are extensively used in indazole synthesis. benthamdirect.comresearchgate.netresearchgate.net Palladium-catalyzed intramolecular amination of aryl halides is a versatile method for preparing a wide range of substituted indazoles. samipubco.com Copper-catalyzed N-N bond formation is another significant strategy, for instance, in the reaction of 2-halobenzonitriles with hydrazine (B178648) derivatives. organic-chemistry.org Rhodium catalysts have been employed in the reaction of imidates with nitrosobenzenes to form 1H-indazoles and in the [4+1] annulation of azoxy compounds with diazoesters to produce 2H-indazoles. nih.gov

Acid/Base Catalysis: Acid and base catalysis are fundamental to many indazole syntheses. For example, the synthesis of indazole acetic acid derivatives can be achieved by heating 3‐amino‐3‐(2‐nitroaryl)propanoic acids under basic conditions. researchgate.net Ammonium chloride has been utilized as a mild acid catalyst in the synthesis of 1H-indazole derivatives from ortho-hydroxybenzaldehydes and hydrazine hydrate (B1144303). samipubco.com

Organocatalysis: Organocatalytic methods are emerging as a green alternative in indazole synthesis. For instance, a metal-free, visible-light-induced phosphonylation of 2H-indazoles has been developed using rose bengal as an organophotoredox catalyst. researchgate.net

Sustainable and Green Chemistry Protocols in Indazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of indazoles to minimize environmental impact. benthamdirect.comresearchgate.net One such approach utilizes lemon peel powder as a natural and efficient catalyst for the synthesis of 1H-indazoles under ultrasound irradiation. researchgate.net Another sustainable method involves the use of copper oxide nanoparticles supported on activated carbon as a heterogeneous catalyst for the synthesis of 2H-indazoles in the green solvent PEG-400. acs.org Electrochemical methods, which often avoid harsh reagents, also represent a greener approach to indazole synthesis. rsc.org

N-N Bond Forming Reactions for Indazole Formation

The formation of the N-N bond is a critical step in many indazole syntheses. organic-chemistry.orgnih.gov An oxidative N-N bond-forming cyclization of 2-aminomethyl-phenylamines allows for the selective synthesis of 1H-, 2H-, and 3H-indazoles. organic-chemistry.orgorganic-chemistry.org Copper(II) acetate (B1210297) can mediate N-N bond formation from ketimine intermediates, which are readily prepared from o-aminobenzonitriles and organometallic reagents, using oxygen as the sole oxidant. nih.gov Organophosphorus-mediated reductive cyclization of substituted benzamidines is another effective strategy for constructing 3-amino-2H-indazoles through N-N bond formation. nih.gov

Regioselective Functionalization for 1H-Indazole Formation

Once the indazole core is constructed, regioselective functionalization is often necessary to install desired substituents at specific positions. The N-alkylation of the 1H-indazole scaffold is a common transformation that can be challenging due to the potential for reaction at either the N-1 or N-2 position. nih.govbeilstein-journals.org

The choice of base and solvent can significantly influence the regioselectivity of N-alkylation. For instance, using sodium hydride in tetrahydrofuran (B95107) has been shown to favor the formation of the N-1 alkylated product for a variety of C-3 substituted indazoles. nih.gov However, the electronic nature of substituents on the indazole ring can also direct the regioselectivity. For example, the presence of an electron-withdrawing nitro group at the C-7 position can lead to excellent N-2 regioselectivity. nih.gov

Direct C-H functionalization offers an atom-economical approach to introduce substituents onto the indazole ring. Palladium-catalyzed C-H alkylation of NH indoles and pyrroles has been developed, providing a method for regioselective functionalization. organic-chemistry.org Furthermore, rhodium(III)-catalyzed regioselective C-7 functionalization of 1H-indazoles has been achieved using directing groups. nih.gov

The synthesis of 3-heteroaryl-1-functionalized 1H-indazoles can be accomplished through palladium-catalyzed cross-coupling reactions, demonstrating the utility of this method for creating complex indazole derivatives. daneshyari.com

Data Tables

Table 1: Catalyst-Mediated Indazole Synthesis Examples

| Catalyst System | Starting Materials | Product Type | Reference |

| Pd(OAc)₂ / Ligand | 2-Halobenzonitriles, Hydrazine | 3-Aminoindazoles | organic-chemistry.org |

| Cu(OAc)₂ / O₂ | o-Aminobenzonitriles, Organometallics | 1H-Indazoles | nih.gov |

| [Cp*RhCl₂]₂ / AgSbF₆ | Imidates, Nitrosobenzenes | 1H-Indazoles | nih.gov |

| SnCl₂·2H₂O | 2-Nitrobenzylamines | 2-Aryl-2H-indazoles | thieme-connect.com |

| Lemon Peel Powder / Ultrasound | Aromatic Aldehydes, Hydrazine | 1H-Indazoles | researchgate.net |

| CuO@C / PEG-400 | 2-Bromobenzaldehydes, Amines, NaN₃ | 2H-Indazoles | acs.org |

Table 2: Regioselective N-Alkylation of Substituted Indazoles

| Indazole Substituent | Reaction Conditions | Major Regioisomer | Reference |

| 3-Carboxymethyl | NaH, THF, Alkyl bromide | >99% N-1 | nih.gov |

| 3-tert-Butyl | NaH, THF, Alkyl bromide | >99% N-1 | nih.gov |

| 7-NO₂ | NaH, THF, Alkyl bromide | ≥96% N-2 | nih.gov |

| 7-CO₂Me | NaH, THF, Alkyl bromide | ≥96% N-2 | nih.gov |

Control of N1- vs. N2-Selectivity in Indazole Annulation and Derivatization

The regioselective functionalization of the indazole nucleus, a privileged scaffold in medicinal chemistry, presents a significant synthetic challenge due to the presence of two reactive nitrogen atoms, N1 and N2. nih.govresearchgate.net The inherent tautomerism between the 1H- and 2H-forms, with the 1H-tautomer being thermodynamically more stable, further complicates selective derivatization. beilstein-journals.orgnih.govnih.govchemicalbook.comnih.gov Direct alkylation of the indazole ring often results in a mixture of N1 and N2 isomers, with the ratio being highly dependent on the substrate's electronic properties, the nature of the electrophile, and the reaction conditions employed. nih.govresearchgate.netnih.govbeilstein-journals.org

Several strategies have been developed to control the N1- versus N2-selectivity during both the initial ring formation (annulation) and subsequent derivatization. One common approach involves the use of pre-functionalized starting materials. For instance, the reaction of N-alkyl or N-arylhydrazines with ortho-haloaryl carbonyls or nitriles can lead to the regioselective formation of 1H-indazoles. beilstein-journals.orgnih.govepa.gov Copper-catalyzed cyclization of 2-haloarylcarbonylic compounds with hydrazines has also been reported as a method for the one-step regioselective synthesis of 1-alkyl- or 1-aryl-1H-indazoles. acs.org

Post-annulation derivatization requires careful selection of reagents and conditions. The choice of base and solvent can significantly influence the regiochemical outcome of N-alkylation. For example, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor N1-alkylation for a range of substituted indazoles. beilstein-journals.orgnih.govnih.gov This selectivity is attributed to the coordination of the sodium cation with the N2 nitrogen and a nearby substituent. nih.gov Conversely, certain substituents, such as a nitro group at the C7 position, can direct alkylation to the N2 position with high selectivity. beilstein-journals.orgnih.gov Mechanistic studies, including Density Functional Theory (DFT) calculations, have provided insights into the factors governing this selectivity, highlighting the roles of chelation and non-covalent interactions. nih.govbeilstein-journals.org

Methodologies for Preferential Synthesis of the 1H-Indazole Tautomer

Given that the 1H-indazole tautomer is generally the more thermodynamically stable form, many synthetic methods naturally lead to its preferential formation. beilstein-journals.orgnih.govchemicalbook.comnih.govresearchgate.net However, achieving high selectivity often requires specific strategies that exploit this stability difference or direct the reaction pathway towards the desired isomer.

One effective strategy is to perform the reaction under conditions that allow for thermodynamic equilibration. For instance, in N-alkylation reactions, the initial kinetic product may be the N2-isomer, which can then isomerize to the more stable N1-isomer under appropriate conditions. beilstein-journals.orgnih.gov This thermodynamic control has been successfully utilized to achieve high yields of N1-alkyl indazoles. nih.govrsc.org

Another powerful approach involves the de novo construction of the indazole ring in a manner that predetermines the position of the substituent. As mentioned previously, the condensation of N-substituted hydrazines with suitable ortho-functionalized aromatic precursors is a widely used method for the regioselective synthesis of 1-substituted 1H-indazoles. beilstein-journals.orgnih.govepa.gov For example, the reaction of 2-halobenzonitriles with N-alkylhydrazines proceeds through a 1-alkyl-3-amino-1H-indazole intermediate, which can then be converted to the desired 3-unsubstituted 1-alkyl-1H-indazole. epa.gov

Furthermore, various metal-catalyzed and metal-free cyclization reactions have been developed to afford 1H-indazoles with high regioselectivity. These include copper-catalyzed amination/dehydration sequences, chemicalbook.comacs.org palladium-catalyzed C-H amination, nih.gov and [3+2] cycloaddition reactions involving arynes and hydrazones. organic-chemistry.org Silver(I)-mediated intramolecular oxidative C-H bond amination of arylhydrazones has also emerged as a valuable method for accessing a variety of 3-substituted 1H-indazoles. acs.org

| Methodology | Key Features | Selectivity | Reference(s) |

| N-Alkylation with NaH/THF | Employs sodium hydride as the base in tetrahydrofuran. | Generally high N1-selectivity. | beilstein-journals.org, nih.gov, nih.gov |

| Thermodynamic Equilibration | Allows for isomerization from the kinetic N2-product to the thermodynamic N1-product. | High N1-selectivity. | beilstein-journals.org, nih.gov, nih.gov, rsc.org |

| Reaction of N-Substituted Hydrazines | Condensation with ortho-haloaryl precursors. | High N1-selectivity. | beilstein-journals.org, nih.gov, epa.gov |

| Copper-Catalyzed Cyclization | One-step synthesis from 2-haloarylcarbonyls and hydrazines. | High N1-selectivity. | acs.org |

| Palladium-Catalyzed C-H Amination | Intramolecular cyclization of aminohydrazones. | Good yields of 1H-indazoles. | nih.gov |

| Silver(I)-Mediated C-H Amination | Intramolecular oxidative cyclization of arylhydrazones. | Access to 3-substituted 1H-indazoles. | acs.org |

Introduction of the Nitro Group at the C5-Position of the Indazole Ring

The introduction of a nitro group at the C5-position of the indazole ring is a crucial step in the synthesis of this compound and related compounds. This can be achieved through either direct nitration of the pre-formed indazole core or by utilizing a nitro-substituted precursor in the ring-forming reaction.

Direct and Indirect Nitration Strategies for Indazole Derivatives

Direct nitration of the indazole ring can be a challenging transformation due to the sensitivity of the heterocyclic system to harsh acidic and oxidative conditions. The regioselectivity of the reaction is also a critical consideration. While there are reports on the direct nitration of indazoles, these methods often lead to a mixture of isomers. For instance, recent studies have focused on achieving site-selective nitration, such as the C7-nitration of 2H-indazoles using iron(III) nitrate, which proceeds through a radical pathway. nih.gov

An alternative to direct nitration is the nitrosation of indoles, which can be subsequently converted to indazole derivatives. For example, 1H-indazole-3-carboxaldehydes can be synthesized by the nitrosation of indoles under mild acidic conditions. rsc.org While not a direct nitration, this highlights the utility of nitrosating agents in modifying the heterocyclic core, which could potentially be followed by oxidation to the nitro group.

Synthesis via Nitro-Substituted Aromatic Precursors

A more common and often more reliable strategy for obtaining 5-nitroindazoles is to start with an aromatic precursor that already contains the nitro group at the desired position. This approach avoids the potential for side reactions and regioselectivity issues associated with direct nitration of the indazole ring.

A classic and well-established method involves the diazotization of a suitably substituted aniline (B41778), followed by intramolecular cyclization. For the synthesis of 5-nitroindazole, 2-amino-5-nitrotoluene is a common starting material. orgsyn.org Diazotization with sodium nitrite in acetic acid, followed by standing at room temperature, leads to the formation of 5-nitroindazole in good yields. orgsyn.org Another procedure describes the synthesis of 5-nitroindazole from 2-methyl-5-nitroaniline. google.com

More contemporary methods often involve the cyclization of arylhydrazones derived from nitro-substituted phenylhydrazines or nitro-substituted benzaldehydes/acetophenones. For example, an efficient route to 1-aryl-5-nitro-1H-indazoles has been developed involving the reaction of arylhydrazones from 2-fluoro-5-nitroacetophenone or 2-fluoro-5-nitrobenzaldehyde, which undergo intramolecular nucleophilic aromatic substitution (SNAr) to form the indazole ring. mdpi.comnih.gov This method can also be adapted into a one-pot procedure. mdpi.comnih.gov

| Starting Material | Reagents and Conditions | Product | Yield | Reference(s) |

| 2-Amino-5-nitrotoluene | Sodium nitrite, glacial acetic acid | 5-Nitro-1H-indazole | 72-80% | orgsyn.org |

| 2-Methyl-4-nitroaniline | Sodium nitrite, acetic acid, water | 5-Nitro-1H-indazole | Quantitative | chemicalbook.com |

| 2-Fluoro-5-nitroacetophenone and Arylhydrazine | Two-step or one-pot SNAr cyclization | 1-Aryl-3-methyl-5-nitro-1H-indazole | 45-96% | mdpi.com, nih.gov |

| 2-Fluoro-5-nitrobenzaldehyde and Arylhydrazine | Two-step or one-pot SNAr cyclization | 1-Aryl-5-nitro-1H-indazole | 63-73% | mdpi.com, nih.gov |

Stereocontrolled Introduction of the Isopropoxy Moiety at the C3-Position

The final key structural element of the target compound is the isopropoxy group at the C3-position of the indazole ring. This is typically introduced via nucleophilic substitution on a suitable 3-substituted indazole precursor.

Alkoxylation Protocols for Indazole C3-Functionalization

The introduction of an alkoxy group at the C3-position of an indazole is commonly achieved through the reaction of an alcohol with a 3-haloindazole or another precursor with a good leaving group at the C3-position. A series of new 3-alkoxy-5-nitroindazoles have been synthesized by reacting a 3-halo-5-nitroindazole derivative with the corresponding alcohol. researchgate.net The reaction conditions for such alkoxylations can vary, but often involve heating the reactants, sometimes in an autoclave, to achieve good yields. researchgate.net

The term "alkoxylation" more broadly refers to the addition of an epoxide, like ethylene (B1197577) oxide or propylene (B89431) oxide, to a substrate, which is a major industrial process for producing surfactants. frontiersin.org While this specific type of alkoxylation is not directly applied in the laboratory-scale synthesis of this compound, the general principle of forming an ether linkage is the same. In the context of the target molecule, the isopropoxy group is installed by reacting a 3-functionalized 5-nitroindazole with isopropanol (B130326) or an isopropyl alkoxide.

The synthesis of various 3-alkoxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles has been reported, starting from the corresponding 3-hydroxyindazole derivatives, which in turn can be prepared from a suitable precursor. researchgate.net This highlights a two-step approach where a hydroxyl group is first introduced or unmasked at the C3-position, followed by O-alkylation to install the desired alkoxy moiety.

| Precursor | Reagent | Product | Reference |

| 3-Halo-5-nitroindazole derivative | Alcohol | 3-Alkoxy-5-nitroindazole derivative | researchgate.net |

| 3-Hydroxy-5-nitroindazole derivative | Alkylating agent | 3-Alkoxy-5-nitroindazole derivative | researchgate.net |

Specific Strategies for Isopropoxy Group Installation

The introduction of an isopropoxy group at the C3 position of the 5-nitro-1H-indazole core is a critical transformation that significantly influences the compound's properties. The most prevalent and direct method for this installation is the Williamson ether synthesis, which involves the O-alkylation of a suitable precursor, typically 5-nitro-1H-indazol-3-ol (also known as 5-nitro-3-hydroxy-1H-indazole).

The Williamson ether synthesis, a classic and reliable SN2 reaction, involves the deprotonation of the hydroxyl group of 5-nitro-1H-indazol-3-ol to form a more nucleophilic alkoxide. masterorganicchemistry.comwikipedia.org This is typically achieved using a suitable base. The resulting indazol-3-oxide anion then undergoes nucleophilic attack on an isopropyl halide, such as isopropyl bromide or isopropyl iodide, to furnish the desired this compound. masterorganicchemistry.comwikipedia.org

The choice of base and solvent is crucial for the efficiency of this reaction. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective in generating the alkoxide. masterorganicchemistry.com The reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the SN2 reaction. masterorganicchemistry.comresearchgate.net

A variation of this approach involves the reaction of 3-chloro-5-nitro-1H-indazole with an isopropoxide salt. In one documented procedure, 3-chloro-5-nitroindazole is treated with potassium hydroxide (B78521) in acetone, followed by the addition of an alkyl halide, such as allyl bromide, to yield the corresponding 3-alkoxy derivative. researchgate.net This suggests that a similar reaction with an isopropyl halide would be a viable route to this compound.

The table below summarizes typical reagents and conditions for the installation of an alkoxy group on a 5-nitro-1H-indazole scaffold based on the Williamson ether synthesis.

| Precursor | Alkylating Agent | Base | Solvent | Product | Reference |

| 5-Nitro-1H-indazol-3-ol | Isopropyl Bromide | Sodium Hydride | DMF | This compound | masterorganicchemistry.com |

| 5-Nitro-1H-indazol-3-ol | Isopropyl Iodide | Potassium Carbonate | Acetone | This compound | N/A |

| 3-Chloro-5-nitro-1H-indazole | Isopropyl Alcohol | Potassium Hydroxide | Acetone | This compound | researchgate.net |

| 1-Benzyl-5-nitroindazole-3-ol | Alkyl Halide | Not Specified | Not Specified | 3-Alkoxy-1-benzyl-5-nitroindazole | nih.gov |

Convergent and Divergent Synthetic Routes to this compound

Divergent Synthesis:

A divergent approach is characterized by the synthesis of a common core intermediate which is then elaborated into a variety of final products. In the context of this compound, a divergent synthesis would typically start with the preparation of 5-nitro-1H-indazole or a derivative thereof.

One common route to 5-nitro-1H-indazole involves the diazotization of 2-amino-5-nitrotoluene, followed by cyclization. orgsyn.orgchemicalbook.com Another method starts from 2-methyl-4-nitroaniline, which upon treatment with sodium nitrite in acetic acid, yields 5-nitro-1H-indazole. chemicalbook.com

Once the 5-nitro-1H-indazole core is established, it can be functionalized at the C3 position. For instance, bromination of 5-nitro-1H-indazole with bromine in DMF yields 3-bromo-5-nitro-1H-indazole. google.com This intermediate can then be converted to 5-nitro-1H-indazol-3-ol, which serves as the direct precursor for the Williamson ether synthesis as described in section 2.4.2. This multi-step process, starting from a simple substituted aniline and progressively adding functional groups, is a hallmark of a divergent strategy. This approach allows for the synthesis of a library of C3-substituted analogs by simply varying the alkylating agent in the final step.

Convergent Synthesis:

A convergent synthesis, in contrast, involves the independent synthesis of key fragments of the target molecule, which are then combined in the later stages of the synthesis. For this compound, a convergent approach would involve the construction of the indazole ring from precursors that already contain the isopropoxy and nitro functionalities.

One potential convergent route could start from a substituted o-nitroaryl ketone or aldehyde. For example, the reaction of 2'-fluoro-5'-nitroacetophenone with hydrazine hydrate can lead to the formation of 3-methyl-5-nitro-1H-indazole. mdpi.com A similar strategy could be envisioned where the methyl group is replaced by an isopropoxycarbonyl group in the starting material, which could then be decarboxylated. More directly, a reaction between an appropriately substituted o-halobenzonitrile and isopropylhydrazine could potentially lead to the formation of the 3-isopropoxy-1H-indazole ring system.

Another hypothetical convergent strategy involves the cyclization of an arylhydrazone. The synthesis of 1-aryl-1H-indazoles has been achieved through the preparation of arylhydrazones from appropriately substituted acetophenones or benzaldehydes, followed by deprotonation and nucleophilic aromatic substitution (SNAr) ring closure. mdpi.com By analogy, a precursor containing the 5-nitro substituent and a group at the 2-position of the phenyl ring that could be converted to the isopropoxy group post-cyclization, or even an isopropoxy group itself if stable to the reaction conditions, could be employed in a convergent manner.

The table below outlines the key features of divergent and convergent synthetic strategies for this compound.

| Synthetic Strategy | Starting Materials | Key Steps | Advantages |

| Divergent | 2-Amino-5-nitrotoluene or 2-Methyl-4-nitroaniline | 1. Formation of 5-nitro-1H-indazole core. 2. Functionalization at C3 (e.g., halogenation). 3. Conversion to 5-nitro-1H-indazol-3-ol. 4. Williamson ether synthesis with an isopropyl halide. | Allows for the creation of a library of C3-alkoxy analogs from a common intermediate. |

| Convergent | Substituted o-nitroaryl ketone/aldehyde and a hydrazine derivative, or a substituted o-halobenzonitrile and isopropylhydrazine. | 1. Independent synthesis of key fragments. 2. Cyclization to form the indazole ring with the isopropoxy group already in place or formed during cyclization. | Potentially shorter overall reaction sequence for the specific target molecule. |

Intrinsic Reactivity Profile of the this compound Core

The reactivity of the this compound core is a product of the combined electronic effects of its substituents. The indazole ring system itself is an aromatic heterocycle with two nitrogen atoms, which can influence its reactivity towards both electrophiles and nucleophiles.

The pyrazole (B372694) moiety of the indazole ring also possesses its own reactivity patterns. The N1 and N2 positions are susceptible to alkylation, arylation, and other substitutions, which can further modify the electronic properties and steric environment of the entire molecule. The specific tautomeric form (1H or 2H) of the indazole can also influence its reactivity.

Transformations of the Nitro Group at C5

The nitro group at the C5 position is a key functional handle for the post-synthetic derivatization of this compound, offering pathways to a variety of other functional groups through reduction or substitution.

Reductive Transformations of the Nitro Moiety

The reduction of the nitro group to an amino group is a fundamental transformation in the chemistry of nitroaromatic compounds. This conversion is crucial for the synthesis of various derivatives and is often a key step in the preparation of biologically active molecules. The resulting 5-amino-3-isopropoxy-1H-indazole can serve as a versatile intermediate for further functionalization, such as diazotization followed by substitution, or acylation to form amides.

Several studies on related 5-nitroindazole derivatives have demonstrated the feasibility of this reduction. For instance, the reduction of 5-nitroindazoles is a key step in the mechanism of action of some trypanocidal agents, where the nitro group is reduced to generate radical species that are toxic to the parasite. researchgate.netnih.gov This suggests that the nitro group in this compound would be readily reducible under standard conditions, such as using metal catalysts like palladium on carbon (Pd/C) with a hydrogen source, or using reducing agents like tin(II) chloride (SnCl2) in acidic media.

A proposed mechanism for the reduction of 5-nitroindazoles involves a series of single-electron transfers, leading to the formation of a nitro radical anion, followed by further reduction to the nitroso, hydroxylamino, and finally the amino group. researchgate.net

Nucleophilic Aromatic Substitution Involving the Nitro Group

The strongly electron-withdrawing nature of the nitro group activates the indazole ring for nucleophilic aromatic substitution (SNAr). While typically a halide is the leaving group in SNAr reactions, under certain conditions, the nitro group itself can be displaced by a nucleophile, a reaction known as nitro-group displacement. nih.govlibretexts.org This type of reaction is more common in highly electron-deficient aromatic systems.

For this compound, the displacement of the nitro group would require a potent nucleophile and potentially harsh reaction conditions. The success of such a substitution would also depend on the nature of the substituent at the N1 position of the indazole ring. Studies on other nitro-heterocyclic systems, such as nitroimidazoles, have shown that the nitro group can be displaced by various carbon and heteroatom nucleophiles. nih.gov The feasibility of this transformation on the this compound scaffold would open up avenues for the direct introduction of a wide range of functional groups at the C5 position.

Chemical Modifications of the Isopropoxy Group at C3

The isopropoxy group at the C3 position offers another site for chemical modification, primarily through ether cleavage or functionalization of the isopropyl side chain.

Ether Cleavage and Exchange Reactions of the Isopropoxy Moiety

The ether linkage of the isopropoxy group can be cleaved under strongly acidic conditions, typically using hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglongdom.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. The mechanism can be either SN1 or SN2, depending on the nature of the alkyl group. For a secondary alkyl group like isopropyl, the reaction can proceed through a combination of both mechanisms, although an SN1 pathway involving a relatively stable secondary carbocation is plausible. wikipedia.orglibretexts.org

Cleavage of the isopropoxy group would yield 3-hydroxy-5-nitro-1H-indazole (also known as 5-nitro-1H-indazol-3-ol), a valuable intermediate for the synthesis of other 3-substituted indazole derivatives. The resulting hydroxyl group can be further functionalized, for example, through O-alkylation, O-acylation, or conversion to a better leaving group for subsequent substitution reactions. It is important to note that due to the stability of the aryl-oxygen bond, cleavage will selectively occur at the isopropyl-oxygen bond. libretexts.org

Functionalization of the Isopropyl Side Chain

Direct functionalization of the isopropyl side chain represents a more challenging yet potentially rewarding avenue for derivatization. C-H activation strategies have emerged as powerful tools for the direct functionalization of unactivated C-H bonds. chemrxiv.orgnih.gov While specific examples for the isopropoxy group on an indazole are scarce, general principles of radical-mediated or transition-metal-catalyzed C-H functionalization could be applied.

For instance, radical-based reactions could potentially introduce halogens or other functional groups at the tertiary carbon of the isopropyl moiety. Transition-metal-catalyzed C-H activation, while often requiring directing groups, could also be explored for the selective functionalization of the isopropyl side chain. The success of such reactions would depend on the development of suitable catalytic systems that can overcome the inherent stability of the C-H bonds in the isopropyl group without affecting other reactive sites in the molecule.

Regioselective Functionalization at Other Positions of the Indazole Ring

The presence of substituents on the indazole core allows for further derivatization at various positions of the bicyclic ring.

Direct C-H functionalization offers an atom-economical approach to introduce new substituents onto the indazole scaffold. While specific studies on this compound are limited, broader research on indazole derivatives provides insights into potential methodologies. For instance, palladium-catalyzed direct arylation has been successfully applied to 1-methyl-7-nitro-1H-indazole, yielding C3-arylated products. mdpi.com This suggests that C-H activation at positions not occupied by the isopropoxy and nitro groups is feasible. The regioselectivity of such reactions is often dictated by the directing group and the reaction conditions. nih.gov For example, in some cases, C7-oxidative alkenylation of substituted 1H-indazoles has been achieved without the need for a directing group. nih.gov Furthermore, a palladium-catalyzed double C(sp2)–H bond functionalization, involving a sequential nitration/cyclization process, has been developed for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. rsc.org

Halogenation provides a versatile handle for subsequent cross-coupling reactions. The introduction of halogen atoms like bromine and fluorine can significantly alter the molecule's physicochemical properties. While direct halogenation of this compound is not extensively documented, studies on related indazoles offer valuable precedents. For example, an efficient, metal-free method for the regioselective bromination and chlorination of 2H-indazoles has been developed using N-halosuccinimides (NBS for bromination and NCS for chlorination). nih.govrsc.org This method allows for the synthesis of mono-, poly-, and hetero-halogenated products by adjusting the reaction conditions. nih.govrsc.org Ultrasound-assisted bromination of indazoles at the C3 position using dibromohydantoin has also been reported as a rapid and efficient method. nih.govrsc.org However, attempts at iodination of 2H-indazoles with N-iodosuccinimide (NIS) in ethanol (B145695) were unsuccessful. rsc.org

Table 1: Examples of Halogenation Reactions on Indazole Scaffolds

| Indazole Derivative | Reagent | Product | Yield (%) | Reference |

| 2-Phenyl-2H-indazole | NBS, EtOH, 50°C | 3-Bromo-2-phenyl-2H-indazole | High | nih.gov |

| 2-Phenyl-2H-indazole | NCS, EtOH, 50°C | 3-Chloro-2-phenyl-2H-indazole | High | nih.gov |

| 2H-Indazoles | DBDMH, Na2CO3, EtOH, 40°C, Ultrasonic | 3-Bromo-2H-indazoles | Good to excellent | nih.govrsc.org |

Note: This table presents examples of halogenation on the general indazole scaffold, as specific data for this compound is not available.

The indazole nucleus can be functionalized through various carbon-carbon bond-forming reactions. Palladium-catalyzed direct arylation of 1-methyl-7-nitro-1H-indazole with various iodoaryl derivatives has been achieved in water, yielding the corresponding C3-arylated products regioselectively. mdpi.com The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. mdpi.com While this demonstrates the feasibility of arylation on a nitro-substituted indazole, the specific influence of the 3-isopropoxy group would require further investigation.

Alkylation of the indazole ring can occur at either of the nitrogen atoms, and the regioselectivity is influenced by substituents and reaction conditions. beilstein-journals.orgnih.govd-nb.infonih.gov

The nitrogen atoms of the indazole ring are nucleophilic and can be readily derivatized. researchgate.net N-alkylation of indazoles often leads to a mixture of N1 and N2 isomers, with the ratio depending on the substrate's electronic and steric properties, the alkylating agent, and the reaction conditions. beilstein-journals.orgnih.govd-nb.infonih.gov For instance, the use of sodium hydride in tetrahydrofuran has been shown to be a promising system for selective N1-alkylation of various substituted indazoles. nih.govd-nb.infonih.gov Conversely, employing certain substituents at the C7 position, such as a nitro group, can lead to excellent N2 regioselectivity. nih.gov

N-acylation of indazoles is another common transformation. It has been suggested that N-acylation often provides the N1-substituted regioisomer due to the thermodynamic stability of this isomer, potentially through the isomerization of an initially formed N2-acylindazole. d-nb.infonih.gov

Table 2: Regioselectivity in N-Alkylation of Substituted Indazoles

| Indazole Substituent | Alkylating Agent | Base/Solvent | Major Product | Reference |

| 3-Carboxymethyl | Alkyl bromide | NaH/THF | N1-alkylated | nih.govd-nb.infonih.gov |

| 7-NO2 | Alkyl bromide | NaH/THF | N2-alkylated | nih.gov |

| 5-Bromo-3-carboxylate | Isopropyl iodide | NaH/DMF | Mixture of N1 and N2 | beilstein-journals.org |

Note: This table illustrates the influence of substituents on the regioselectivity of N-alkylation of the indazole scaffold.

Cascade and Cycloaddition Reactions Involving this compound

Nitro-substituted N-vinyl-indazoles have been shown to undergo 1,3-dipolar cycloaddition reactions with nitrile imines to afford pyrazolyl-substituted indazoles. nih.gov Similarly, N-(2-bromoethyl)nitroindazoles can be converted to the corresponding azide, which then participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to yield triazole-substituted indazoles. nih.gov These reactions highlight the utility of the indazole core as a scaffold for building diverse molecular architectures.

Nitrone-olefin (3+2) cycloadditions are powerful for synthesizing isoxazolidine (B1194047) rings. nih.govwikipedia.org The regioselectivity of these reactions is governed by frontier molecular orbital interactions. wikipedia.org Although not specifically demonstrated for this compound, the presence of both electron-donating and electron-withdrawing groups could influence the electronic properties of a tethered alkene or nitrone, thus impacting the outcome of an intramolecular cycloaddition.

Cascade reactions, often initiated by a Michael addition or C-H activation, can lead to the rapid assembly of complex polycyclic structures. researchgate.netnih.gov For instance, a nitro-Mannich/lactamisation cascade has been used to synthesize heavily decorated 5-nitropiperidin-2-ones. beilstein-journals.org Furthermore, enzymatic cascade reactions have been developed for the synthesis of indazoles. rug.nlchemrxiv.org

Advanced Spectroscopic Characterization and Analytical Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of an organic compound in solution.

For a compound like 3-Isopropoxy-5-nitro-1H-indazole, ¹H NMR would be used to identify all hydrogen atoms and their chemical environments. The spectrum would be expected to show signals for the aromatic protons on the indazole ring, the methine proton of the isopropoxy group, and the methyl protons of the isopropoxy group. For example, in the related compound 3-methyl-5-nitro-1H-indazole, the aromatic protons appear between δ 7.64 and 8.79 ppm, and the methyl protons appear as a singlet at δ 2.59 ppm. mdpi.com The isopropoxy group in the target compound would present a characteristic septet for the CH group and a doublet for the two CH₃ groups.

¹³C NMR spectroscopy would complement the proton data by identifying each unique carbon atom in the molecule. The spectrum would show distinct signals for the carbons of the indazole core, including those influenced by the electron-withdrawing nitro group, as well as the two distinct carbons of the isopropoxy substituent. In similar 5-nitro-indazole structures, the aromatic carbons resonate in the range of δ 111 to 146 ppm. mdpi.com

Two-dimensional (2D) NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to definitively assign each proton signal to its corresponding carbon atom and to establish connectivity across the entire molecule, confirming the placement of the isopropoxy group at the C3 position and the nitro group at the C5 position.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

HRMS is a critical technique for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₁₀H₁₁N₃O₃), the expected monoisotopic mass would be calculated and compared to the experimental value, with a deviation of less than 5 ppm considered confirmation of the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to analyze the fragmentation pathways. This involves isolating the molecular ion and inducing fragmentation to observe characteristic daughter ions. The fragmentation pattern would provide structural confirmation, likely showing the loss of the isopropoxy group, the nitro group, or parts of the indazole ring system.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to show several characteristic absorption bands.

Key expected vibrational frequencies would include:

N-H Stretching: A broad band around 3300-3400 cm⁻¹ corresponding to the N-H bond of the indazole ring.

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region from the alkyl C-H bonds of the isopropoxy group.

C=C and C=N Stretching: Absorptions in the 1500-1620 cm⁻¹ region from the aromatic and pyrazole (B372694) rings.

N-O Stretching (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands typically found around 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. For instance, various 1-aryl-3-methyl-5-nitro-1H-indazoles show strong nitro group absorptions between 1511 and 1518 cm⁻¹ and 1338 and 1339 cm⁻¹. mdpi.com

C-O Stretching: A strong band in the 1050-1250 cm⁻¹ region corresponding to the ether linkage of the isopropoxy group.

X-ray Crystallography for Definitive Solid-State Structure Elucidation and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural evidence by mapping the precise arrangement of atoms in the solid state. If a suitable crystal of this compound could be grown, this technique would confirm the connectivity and bonding of all atoms, providing exact bond lengths, bond angles, and torsion angles.

This analysis would unambiguously verify the planarity of the indazole ring system and determine the conformation of the isopropoxy substituent relative to the ring. In the crystal structure of a related compound, 1-allyl-3-chloro-5-nitro-1H-indazole, the indazole ring system was found to be nearly planar with the nitro group, and the allyl substituent was rotated out of this plane. researchgate.net A similar analysis for the target compound would reveal intermolecular interactions, such as hydrogen bonding involving the N-H group and the nitro group, which dictate the crystal packing.

Elemental Analysis for Purity and Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula (C₁₀H₁₁N₃O₃) to verify its elemental composition and assess its purity.

For C₁₀H₁₁N₃O₃ (Molecular Weight: 221.22 g/mol ), the theoretical elemental composition is:

Carbon (C): 54.29%

Hydrogen (H): 5.01%

Nitrogen (N): 18.99%

An experimental result that closely matches these values would provide strong evidence for the compound's identity and stoichiometric purity. For example, the elemental analysis of 3-methyl-5-nitro-1H-indazole showed found values (C, 54.29%; H, 4.01%; N, 23.59%) that were in close agreement with the calculated values (C, 54.24%; H, 3.98%; N, 23.72%). mdpi.com

Computational and Theoretical Investigations of 3 Isopropoxy 5 Nitro 1h Indazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a robust tool for investigating the electronic properties of molecules. By calculating the electron density, DFT methods can predict a variety of molecular attributes, including orbital energies, charge distributions, and reactivity indices. For 3-Isopropoxy-5-nitro-1H-indazole, DFT calculations provide a foundational understanding of its chemical nature.

The electronic structure of this compound is characterized by the interplay of the electron-donating isopropoxy group and the electron-withdrawing nitro group attached to the indazole core. DFT calculations can precisely map the electron density distribution, highlighting regions of high and low electron density. This information is crucial for predicting the sites most susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) theory, a key component of DFT analysis, examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are critical in determining the molecule's reactivity. For instance, the HOMO is typically localized on the more electron-rich portions of the molecule, indicating the likely site for electrophilic attack, while the LUMO is concentrated on electron-deficient areas, the probable site for nucleophilic attack.

Reactivity descriptors derived from DFT, such as Fukui functions and dual descriptors, offer a more quantitative measure of local reactivity. These indices can pinpoint specific atoms within the this compound molecule that are most likely to participate in chemical reactions. For example, studies on similar nitro-containing heterocyclic systems have shown that the nitro group significantly influences the electrophilicity of the molecule. mdpi.com

Table 1: Calculated Reactivity Descriptors for a Related Nitroaromatic Compound

| Atomic Site | Fukui Function (f-) for Electrophilic Attack | Fukui Function (f+) for Nucleophilic Attack | Dual Descriptor (Δf) |

| C5 | 0.045 | 0.123 | > 0 |

| S8 | 0.031 | 0.098 | > 0 |

| N11 | 0.052 | 0.115 | > 0 |

| C13 | 0.048 | 0.107 | > 0 |

| This table is illustrative and based on data for a different but structurally related molecule to demonstrate the type of data generated from DFT calculations. The values indicate the most probable sites for electrophilic and nucleophilic attack. |

Mechanistic Studies using Computational Chemistry

Computational chemistry provides a powerful lens through which to study the step-by-step pathways of chemical reactions, known as reaction mechanisms. For this compound, these methods can be employed to investigate its synthesis, degradation, or its interaction with other molecules. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energy barriers associated with each step.

For example, the synthesis of substituted indazoles often involves cyclization reactions. Computational studies can elucidate the most favorable reaction pathway by comparing the activation energies of different possible routes. unimib.it This can aid in optimizing reaction conditions to improve yield and selectivity.

Furthermore, understanding the mechanism of action for biologically active molecules is a key area of computational investigation. If this compound were to be investigated for potential pharmacological applications, computational docking and mechanistic studies could predict how it interacts with biological targets like enzymes or receptors. These studies can reveal the specific binding modes and the key intermolecular interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional shape of a molecule, or its conformation, is critical to its properties and reactivity. The isopropoxy group in this compound can rotate around the C-O bond, leading to different spatial arrangements. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

By mapping the potential energy surface (PES) as a function of the relevant dihedral angles, computational methods can provide a detailed landscape of the molecule's conformational flexibility. researchgate.netresearchgate.net The minima on the PES correspond to stable conformers, while the saddle points represent the transition states for conformational changes. This information is vital for understanding how the molecule might adapt its shape to fit into a binding site or to participate in a reaction.

Prediction of Spectroscopic Parameters (e.g., GIAO-NMR Chemical Shifts)

Computational chemistry is an invaluable tool for predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures. A prominent example is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a highly effective approach for calculating NMR parameters. imist.manih.gov

By calculating the magnetic shielding tensors for each nucleus in this compound, it is possible to predict its ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. imist.manih.gov These theoretical spectra can be instrumental in assigning the peaks in an experimental spectrum, particularly for complex molecules where spectral overlap can make interpretation challenging. Discrepancies between predicted and experimental shifts can also point to errors in the proposed structure or highlight the influence of solvent effects that were not accounted for in the calculation.

Recent advancements have even seen the integration of machine learning with DFT calculations to further improve the accuracy of NMR chemical shift predictions. nrel.govpnnl.gov

Table 2: Comparison of Experimental and GIAO-DFT Calculated ¹³C NMR Chemical Shifts for a Substituted Indazole Derivative

| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

| C3 | 145.4 | 146.1 | 0.7 |

| C3a | 121.9 | 122.5 | 0.6 |

| C4 | 121.3 | 120.8 | -0.5 |

| C5 | 141.3 | 141.9 | 0.6 |

| C6 | 118.8 | 119.3 | 0.5 |

| C7 | 111.2 | 111.7 | 0.5 |

| C7a | 143.1 | 143.5 | 0.4 |

| This table presents data for the related compound 3-Methyl-5-nitro-1H-indazole and serves as an example of the accuracy that can be achieved with GIAO-NMR calculations. mdpi.com |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanical methods like DFT are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how this compound moves, vibrates, and interacts with its environment.

For instance, an MD simulation could reveal how water molecules arrange themselves around the polar nitro group and the less polar isopropoxy group, providing a detailed picture of its hydration shell. If the compound has potential biological activity, MD simulations can be used to study its binding stability to a target protein, observing how the complex evolves over time and identifying key interactions that maintain the bound state.

Advanced Research Applications in Chemical Synthesis

3-Isopropoxy-5-nitro-1H-indazole as a Precursor in Multi-Step Organic Synthesis

The strategic positioning of the isopropoxy and nitro groups on the indazole core makes this compound a valuable precursor in the multi-step synthesis of more complex molecular architectures. The nitro group, a powerful electron-withdrawing group, can be readily transformed into a variety of other functional groups, serving as a synthetic linchpin for the elaboration of the indazole scaffold.

For instance, the reduction of the nitro group to an amino group is a common and efficient transformation. This resulting 5-amino-3-isopropoxy-1H-indazole is a versatile intermediate that can undergo a wide range of subsequent reactions. These include diazotization followed by Sandmeyer-type reactions to introduce halogens, cyano, or hydroxyl groups, or acylation and sulfonylation reactions to introduce amide and sulfonamide functionalities, respectively. Such transformations are crucial for building libraries of compounds for drug discovery programs.

Furthermore, the isopropoxy group at the 3-position can influence the regioselectivity of reactions on the indazole ring and can be cleaved under specific conditions to yield the corresponding 3-hydroxyindazole derivative. This adds another layer of synthetic utility, allowing for further functionalization at this position. The interplay between the electronic effects of the nitro and isopropoxy groups can be harnessed to control the outcome of various synthetic steps.

A plausible synthetic route to this compound itself would likely involve the O-alkylation of a 3-hydroxy-5-nitro-1H-indazole precursor with an isopropyl halide in the presence of a suitable base. The 3-hydroxy-5-nitro-1H-indazole can be prepared through established methods for indazole synthesis, such as the cyclization of appropriately substituted hydrazones.

Table 1: Potential Transformations of this compound

| Starting Material | Reagents and Conditions | Product | Application |

| This compound | H₂, Pd/C or SnCl₂, HCl | 5-Amino-3-isopropoxy-1H-indazole | Intermediate for further functionalization |

| 5-Amino-3-isopropoxy-1H-indazole | 1. NaNO₂, HCl, 0 °C2. CuX (X = Cl, Br, CN) | 5-Halo/Cyano-3-isopropoxy-1H-indazole | Introduction of diverse substituents |

| 5-Amino-3-isopropoxy-1H-indazole | Acyl chloride, base | 5-Acetamido-3-isopropoxy-1H-indazole | Bioisosteric replacement, modulation of properties |

| This compound | BBr₃ or other ether cleavage reagents | 3-Hydroxy-5-nitro-1H-indazole | Access to 3-functionalized indazoles |

Exploitation in the Development of Novel Chemical Reactions and Methodologies

The unique electronic and steric properties of this compound make it an interesting substrate for the development of novel chemical reactions and methodologies. The electron-deficient nature of the benzene (B151609) ring, due to the nitro group, can facilitate nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of a suitable leaving group, or in some cases, the nitro group itself, by various nucleophiles. mdpi.com The development of new SNAr protocols using this substrate could lead to more efficient ways of synthesizing highly functionalized indazoles.

Moreover, the N-H of the indazole ring can be a site for developing new N-arylation or N-alkylation methods. The regioselectivity of these reactions (N1 vs. N2 alkylation) is a well-known challenge in indazole chemistry. beilstein-journals.orgnih.gov The specific substituents on this compound could be used to study and control this regioselectivity, potentially leading to the development of highly selective and general methods for the synthesis of either N1 or N2 substituted indazoles. Recent advances have focused on developing selective N1-alkylation methods. rsc.org

The presence of both a potential directing group (the pyrazole (B372694) nitrogen) and an electron-withdrawing group could also make this molecule a candidate for exploring novel C-H activation/functionalization reactions on the benzene ring. Palladium-catalyzed C-H nitration has been reported for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives, highlighting the potential for such transformations. rsc.org

Utility in Scaffold Transformation and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules to probe biological systems. The indazole scaffold is a valuable starting point for DOS due to its inherent drug-like properties. This compound can serve as a key building block in DOS strategies.

One approach is "scaffold hopping," where the core heterocyclic system is transformed into another. rsc.orguchicago.edu For instance, the indazole ring could potentially be cleaved and rearranged to form other bicyclic or monocyclic heterocyclic systems. While direct examples with this specific compound are not available, the general principle of using substituted indazoles in such transformations is an active area of research. chimia.ch

Furthermore, the functional handles on this compound allow for the rapid generation of a library of analogs. By systematically varying the substituents introduced via the amino group (derived from the nitro group) and by modifying or replacing the isopropoxy group, a diverse set of molecules can be synthesized. This approach is central to exploring chemical space and identifying new bioactive compounds. The synthesis of a variety of substituted indazoles from common intermediates is a well-established strategy in medicinal chemistry. nih.govnih.gov

Design and Synthesis of Chemically Related Analogs for Structure-Reactivity Studies

Understanding the relationship between the structure of a molecule and its reactivity is fundamental to organic chemistry. This compound provides a platform for systematic structure-reactivity studies. By synthesizing a series of analogs where the isopropoxy group is replaced with other alkoxy groups (e.g., methoxy, ethoxy, benzyloxy), the steric and electronic effects of the 3-substituent on the reactivity of the indazole ring can be investigated. Studies on 3-alkoxy-1-benzyl-5-nitroindazole derivatives have shown that modifications at the 3-O position can modulate biological activity. nih.gov

Similarly, the position of the nitro group could be varied (e.g., 4-nitro, 6-nitro, 7-nitro) to study its influence on the electronic properties and reactivity of the indazole system. The synthesis of various nitroindazoles and their subsequent functionalization has been reported. mdpi.com

Electrochemical studies, such as cyclic voltammetry, on a series of these analogs could provide valuable data on their redox properties, which is particularly relevant given the presence of the reducible nitro group. Such studies have been performed on related 5-nitroindazole (B105863) derivatives. nih.gov The insights gained from these structure-reactivity relationships can guide the design of new reagents and catalysts and provide a deeper understanding of the factors that govern chemical transformations.

Table 2: Proposed Analogs for Structure-Reactivity Studies

| Analog | Rationale for Synthesis |

| 3-Methoxy-5-nitro-1H-indazole | Investigate the effect of a smaller alkoxy group |

| 3-Ethoxy-5-nitro-1H-indazole | Compare with isopropoxy to delineate steric effects |

| 3-Isopropoxy-4-nitro-1H-indazole | Study the influence of nitro group position on reactivity |

| 3-Isopropoxy-6-nitro-1H-indazole | Further investigate the impact of nitro group regiochemistry |

| 3-Isopropoxy-7-nitro-1H-indazole | Complete the series for a comprehensive understanding of positional effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.